molecular formula C20H19N B1582438 N,N-Dibenzylaniline CAS No. 91-73-6

N,N-Dibenzylaniline

Cat. No.: B1582438
CAS No.: 91-73-6
M. Wt: 273.4 g/mol
InChI Key: ISGXOWLMGOPVPB-UHFFFAOYSA-N
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Description

N,N-Dibenzylaniline is a chemical compound consisting of aniline with two benzyl groups as substituents on the nitrogen atom. It crystallizes in the monoclinic crystal system and is known for its yellowish-white crystalline appearance. The compound has a molecular formula of C20H19N and a molar mass of 273.379 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: One method to synthesize N,N-Dibenzylaniline involves the reaction of aniline with benzyl bromide in the presence of a base such as sodium bicarbonate . Another method uses a mixture of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline along with hexamethylphosphoric triamide dissolved in tetrahydrofuran, which yields a tin amide compound. This compound then reacts with benzyl bromide to produce this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Dibenzylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dibenzylaniline involves its ability to participate in various chemical reactions due to the presence of the benzyl groups and the nitrogen atom. These groups can undergo oxidation, substitution, and other reactions, making the compound versatile in different chemical processes. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    N-Benzylaniline: Similar to N,N-Dibenzylaniline but with only one benzyl group attached to the nitrogen atom.

    N,N-Dimethylaniline: Contains two methyl groups instead of benzyl groups on the nitrogen atom.

Uniqueness: this compound is unique due to the presence of two benzyl groups, which provide distinct reactivity and properties compared to similar compounds. This makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

N,N-dibenzylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGXOWLMGOPVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Record name N,N-Dibenzylaniline
Source Wikipedia
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Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059030
Record name Benzenemethanamine, N-phenyl-N-(phenylmethyl)-
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Molecular Weight

273.4 g/mol
Source PubChem
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CAS No.

91-73-6
Record name Dibenzylaniline
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Record name N,N-Dibenzylaniline
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Record name N,N-Dibenzylaniline
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Synthesis routes and methods

Procedure details

A stirred solution of 93.1 g (1 mole) of aniline, 342.1 g (2 mole) of benzyl bromide, and 252 g (3 mole) of sodium bicarbonate in dimethylsulfoxide is heated at 90° C. for three hours. After cooling to room temperature, the reaction mixture is poured into a four-fold excess of water, and the aqueous solution is extracted with methylene chloride. The combined organics are filtered through cotton and evaporated to yield N,N-dibenzylaniline, which is purified by flash chromatography.
Quantity
93.1 g
Type
reactant
Reaction Step One
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342.1 g
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reactant
Reaction Step One
Quantity
252 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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